molecular formula C13H18O2 B1194235 Phenethyl 2-methylbutyrate CAS No. 24817-51-4

Phenethyl 2-methylbutyrate

Cat. No. B1194235
CAS RN: 24817-51-4
M. Wt: 206.28 g/mol
InChI Key: KVKKTLBBYFABAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenethyl 2-methylbutyrate involves chemical processes and reactions that enable the formation of this compound. A notable method includes the Ca(OH)2-catalyzed direct condensation of cyclobutanone with aldehydes, followed by (PhSe)2-catalyzed Baeyer–Villiger oxidation, which leads to the creation of versatile building blocks such as 4-methylenebutanolides. These steps underscore the innovative approaches to synthesizing compounds like Phenethyl 2-methylbutyrate and highlight the chemical flexibility and potential for varied applications (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of Phenethyl 2-methylbutyrate, like other chemical compounds, is defined by its atomic composition and the spatial arrangement of atoms. Studies using techniques such as gas electron diffraction have been pivotal in understanding the bond distances and valence angles of related molecules, providing insights into the structural characteristics that influence the chemical behavior and reactivity of Phenethyl 2-methylbutyrate (Tokue et al., 1974).

Chemical Reactions and Properties

Phenethyl 2-methylbutyrate undergoes various chemical reactions that define its reactivity and functional applications. The compound's involvement in reactions like methoxycarbonylation, where it can form unsaturated esters or undergo cascade reactions to produce α,ω-diesters, illustrates its versatility. Such reactions are catalyzed by palladium complexes, indicating the compound's potential in synthetic chemistry and material science applications (Núñez Magro et al., 2010).

Scientific Research Applications

  • Rumen Fermentation in Livestock : Supplementation with 2-methylbutyrate, a compound related to Phenethyl 2-methylbutyrate, has been studied for its effects on rumen fermentation, ruminal enzyme activities, urinary excretion of purine derivatives, and feed digestibility in steers. This supplementation showed potential impacts on digestive processes in livestock (Wang et al., 2012).

  • Effects on Rumen Microflora and Methane Production : Another study focused on the effects of 2-methylbutyrate supplementation on rumen microflora, enzyme activities, and methane production in Simmental steers. It provided insights into how this compound can influence gut microbial populations and metabolic processes in cattle (Zhang et al., 2015).

  • Growth Performance in Dairy Calves : Research on the effects of 2-methylbutyrate supplementation on growth performance and ruminal development in pre- and post-weaned dairy calves indicated potential benefits in early livestock development (Liu et al., 2016).

  • Biopolymer Production and Bioremediation : Studies on Methylosinus trichosporium OB3b showed the potential of this organism in bioremediation of chlorinated hydrocarbons and production of poly-β-hydroxybutyrate, a biopolymer. This research highlights the industrial and environmental applications of related butyrate compounds (Shah et al., 1996).

  • Cancer Prevention and Treatment : Phenethyl isothiocyanate (PEITC), a compound structurally related to Phenethyl 2-methylbutyrate, has been studied for its role in inhibiting esophageal tumorigenesis and DNA methylation. This suggests potential applications in cancer prevention (Morse et al., 1993).

  • Distribution and Metabolism in Anticarcinogenic Activities : Research into the distribution and metabolism of PEITC in mice, focusing on its anticarcinogenic properties, provides insights into how similar compounds might be used in medical applications (Eklind et al., 1990).

properties

IUPAC Name

2-phenylethyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKKTLBBYFABAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047567
Record name 2-Phenylethyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; sweet floral fruity odour with a warm, oily-herbaceous undertone
Record name Phenethyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

136.00 °C. @ 30.00 mm Hg
Record name 2-Phenylethyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Phenethyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.974-0.980
Record name Phenethyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Phenethyl 2-methylbutyrate

CAS RN

24817-51-4
Record name Phenylethyl 2-methylbutyrate
Source CAS Common Chemistry
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Record name Phenethyl 2-methylbutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, 2-phenylethyl ester
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Record name 2-Phenylethyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylethyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENETHYL 2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Phenylethyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… There are insufficient toxicity data on the target material phenethyl 2-methylbutyrate (CAS # 24817-51-4). Hence, in silico evaluation was conducted to determine read across analogs …
YP Zhong, SD Lü, QX Meng, XW Yan - Food Research and …, 2019 - cabdirect.org
… The major volatile compounds of Fujian Tieguanyin oolong tea were nerolidol, indole, 2-phenethyl-2-methylbutyrate, α-farnesene, phenethyl butyrate, 2-phenethyl hexanoate, cis-3-…
Number of citations: 1 www.cabdirect.org
E Gonçalves, AC Figueiredo, I Carrasquinho… - Genetics of Host … - srs.fs.usda.gov
… Before insect feeding, β-pinene, β-myrcene, β-caryophyllene, phenethyl 2-methylbutyrate, and phenethyl 3-methylbutyrate showed significant differences among the contrasting families…
Number of citations: 4 www.srs.fs.usda.gov
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… -2-phenylethane 2-Phenylethan-1-ol 3-Methylbutyl phenylacetate Ethyl phenylacetate Hexyl phenylacetate Isobutyl phenylacetate Methyl phenylacetate Phenethyl 2-methylbutyrate …
Number of citations: 7 efsa.onlinelibrary.wiley.com
H Li, K Dong, H Jiao, H Neumann, R Jackstell… - Nature …, 2016 - nature.com
… For the study of butenes, 2-phenylethanol was taken as a model substrate given that the expected branched product phenethyl 2-methylbutyrate is used as a floral and fruity …
Number of citations: 108 www.nature.com
B Wang, M Yu, Y Tang, Y Wang, T Xia… - Journal of Food …, 2023 - Elsevier
Different methods for extraction and analysis of odor-active compounds in Dahongpao (DHP) Wuyi Rock Tea (WRT) were compared. The results showed that two-dimensional gas …
Number of citations: 0 www.sciencedirect.com
S Hazrati, S Mollaei, H Rabbi Angourani… - Food Science & …, 2020 - Wiley Online Library
Heracleum persicum, commonly named Persian hogweed, is a principal native medicinal plant in Iran. Collecting H. persicum at the most appropriate growing stage is the key factor to …
Number of citations: 15 onlinelibrary.wiley.com
D Qi, A Miao, W Chen, W Wang, X He, C Ma - Food Control, 2021 - Elsevier
… broken oolong-black tea, such as fruity n-hexyl butyrate, fruity trans-2-hexenyl butyrate, floral β-phenethyl acetate, rose-scented 2-phenylethyl butyrate, floral phenethyl 2-methylbutyrate …
Number of citations: 13 www.sciencedirect.com
X López‐Goldar, C Villari, P Bonello… - Journal of …, 2019 - Wiley Online Library
… 1 (precipitation and temperature stability) was a significant predictor of the constitutive concentrations of total sesquiterpenes (Figure 3), germacrene D + phenethyl 2-methylbutyrate, δ-…
Y Lu, D Huang, PR Lee, SQ Liu - International Journal of Food …, 2015 - Wiley Online Library
This work investigated the effects of cofermentation and sequential inoculation of T orulaspora delbrueckii B iodiva and S accharomyces bayanus EC ‐1118 on chemical and volatile …
Number of citations: 27 ifst.onlinelibrary.wiley.com

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